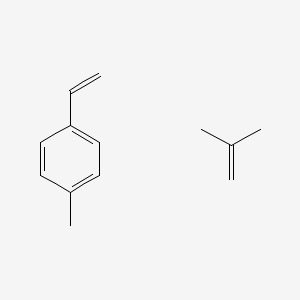

Isobutylene p-methylstyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isobutylene p-methylstyrene is a useful research compound. Its molecular formula is C13H18 and its molecular weight is 174.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of isobutylene p-methylstyrene copolymers typically involves cationic polymerization, which can be performed using various initiating systems in different solvents. Recent studies have highlighted the use of ionic liquids as environmentally friendly alternatives to traditional solvents. For instance, cationic copolymerization in ionic liquids has been shown to influence the molecular weight and composition of the resulting polymers significantly .

Table 1: Comparison of Polymerization Methods

| Method | Solvent Type | Initiator Type | Characteristics |

|---|---|---|---|

| Traditional Cationic | Chlorinated Solvents | Lewis Acids | Toxic, volatile |

| Ionic Liquid Cationic | Ionic Liquids | Various Initiators | Environmentally friendly, controlled |

Applications in Elastomers

One of the primary applications of this compound is in the development of elastomers. The copolymer exhibits low gas permeability, making it ideal for tire manufacturing and other applications where airtight materials are crucial. For example, brominated isobutylene-co-p-methylstyrene elastomers have been developed to enhance heat resistance and aging properties, outperforming traditional butyl rubber .

Case Study: Brominated Isobutylene-co-p-Methylstyrene Elastomers

- Product Name: Exxpro™ Specialty Elastomer

- Properties: Superior heat resistance, chemical resistance, low gas permeability.

- Applications: Tire manufacturing, automotive seals.

Adhesives and Sealants

This compound copolymers are also utilized in adhesives due to their excellent adhesion properties and flexibility. The incorporation of p-methylstyrene enhances the thermal and mechanical performance of the adhesive formulations.

Table 2: Properties of Adhesives Using this compound

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 150°C |

Coatings

In coatings technology, this compound provides enhanced durability and resistance to environmental factors such as UV radiation and moisture. The copolymer's structure allows for improved film formation and adhesion to various substrates.

Case Study: Coating Formulations

- Application: Protective coatings for metal surfaces.

- Performance: Improved scratch resistance and weatherability compared to conventional coatings.

Propriétés

Numéro CAS |

61128-14-1 |

|---|---|

Formule moléculaire |

C13H18 |

Poids moléculaire |

174.28 g/mol |

Nom IUPAC |

1-ethenyl-4-methylbenzene;2-methylprop-1-ene |

InChI |

InChI=1S/C9H10.C4H8/c1-3-9-6-4-8(2)5-7-9;1-4(2)3/h3-7H,1H2,2H3;1H2,2-3H3 |

Clé InChI |

JBAUPCNQUQGXJT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C=C.CC(=C)C |

Numéros CAS associés |

61128-14-1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.